molecular formula C15H10N4O2S B3852657 3-[(3-pyridin-2-ylisoxazol-5-yl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one

3-[(3-pyridin-2-ylisoxazol-5-yl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B3852657
M. Wt: 310.3 g/mol
InChI Key: ZCSXCKQKYDFHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-pyridin-2-ylisoxazol-5-yl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a thienopyrimidine derivative that possesses a unique structure that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-[(3-pyridin-2-ylisoxazol-5-yl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by inhibiting specific enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3-pyridin-2-ylisoxazol-5-yl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one has significant biochemical and physiological effects. This compound has been shown to inhibit the activity of specific enzymes and proteins involved in various cellular processes, including cancer cell growth and inflammation. Additionally, this compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(3-pyridin-2-ylisoxazol-5-yl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its unique structure, which makes it a promising candidate for various therapeutic applications. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the research of 3-[(3-pyridin-2-ylisoxazol-5-yl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one. One potential direction is to investigate its potential as an anticancer agent further. Additionally, future studies could investigate the potential of this compound as an anti-inflammatory agent and explore its potential use in the treatment of other diseases, such as neurodegenerative disorders. Furthermore, future research could focus on improving the solubility of this compound to make it more accessible for use in various lab experiments.
Conclusion:
Overall, 3-[(3-pyridin-2-ylisoxazol-5-yl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one is a promising compound that has shown significant potential for various therapeutic applications. While its mechanism of action is not fully understood, studies have suggested that it exerts its therapeutic effects by inhibiting specific enzymes and proteins involved in various cellular processes. Further research is needed to fully understand the potential of this compound and to explore its potential use in the treatment of various diseases.

Scientific Research Applications

The unique structure of 3-[(3-pyridin-2-ylisoxazol-5-yl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one makes it a promising candidate for various therapeutic applications. Several studies have investigated the potential of this compound as an anticancer agent, and it has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has also been studied for its potential as an anti-inflammatory agent and has shown significant anti-inflammatory activity in vitro.

properties

IUPAC Name

3-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S/c20-15-14-12(4-6-22-14)17-9-19(15)8-10-7-13(18-21-10)11-3-1-2-5-16-11/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSXCKQKYDFHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=C2)CN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-pyridin-2-ylisoxazol-5-yl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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